Prmt5-IN-22

Description

Overview of Protein Arginine Methylation and PRMT Family

Protein arginine methylation is a widespread post-translational modification where methyl groups are added to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.org This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). frontiersin.orgfrontiersin.org In mammals, there are nine identified PRMTs (PRMT1–9) that catalyze three main types of arginine methylation: monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA). frontiersin.org These modifications can alter a protein's function by affecting its interactions with other molecules, its stability, or its subcellular localization. nih.gov

The PRMT family is divided into different types based on the methylation patterns they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of MMA and subsequently aDMA. mdpi.comfrontiersin.org Type II PRMTs, which include PRMT5 and PRMT9, are responsible for generating MMA and sDMA. mdpi.comnih.gov PRMT7 is classified as a type III enzyme, as it only produces MMA. mdpi.com

PRMT5 as a Type II Arginine Methyltransferase

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues in mammals. nih.govallenpress.com It catalyzes the transfer of methyl groups from the donor molecule S-adenosylmethionine (SAM) to the guanidino group of arginine residues on substrate proteins. cell-stress.commdpi.com This process first results in the formation of monomethylarginine (MMA), and then PRMT5 adds a second methyl group to a different terminal nitrogen atom, creating symmetric dimethylarginine (sDMA). mdpi.com3dcartstores.com The generation of sDMA is a key feature that distinguishes PRMT5 and other Type II enzymes from their Type I counterparts. asm.org

Structural Basis of PRMT5 Complex Formation and Catalytic Activity

The functionality of PRMT5 is intricately linked to its structure and its interaction with other proteins, which are essential for its catalytic activity and substrate specificity.

Heterooctameric Complex with Methylosome Protein 50 (MEP50)/WD Repeat Domain 77 (WDR77)

In biological systems, PRMT5 predominantly exists in a stable and highly active complex with Methylosome Protein 50 (MEP50), also known as WD Repeat Domain 77 (WDR77). cell-stress.commdpi.com This complex is a heterooctamer, composed of four PRMT5 subunits and four MEP50/WDR77 subunits. cell-stress.commdpi.com The formation of this complex is crucial, as MEP50 enhances the methyltransferase activity of PRMT5 by increasing its affinity for both the methyl donor SAM and its protein substrates. cell-stress.comresearchgate.net Structural studies have revealed that the seven-bladed β-propeller structure of MEP50 interacts closely with the N-terminal domain of PRMT5. reactome.orgpnas.org This interaction is not only required for PRMT5's enzymatic function but also for mediating interactions with other binding partners and substrates. researchgate.netpnas.org

Key Catalytic Domains and Residues

The structure of PRMT5 includes several key domains that are essential for its function. mdpi.com It possesses an N-terminal TIM barrel domain, a central Rossmann-fold domain responsible for binding SAM, and a C-terminal β-barrel domain that aids in dimerization. mdpi.comnih.gov The catalytic core of PRMT5 is highly conserved and contains signature methyltransferase motifs. frontiersin.orgmdpi.com

Within the active site, a "double-E loop" containing two conserved glutamate (B1630785) residues (E435 and E444 in human PRMT5) is absolutely critical for the enzymatic activity. mdpi.comnih.gov These glutamate residues are thought to deprotonate and activate the nitrogen atom on the arginine substrate that will accept the methyl group. rsc.org Other key residues, such as Phenylalanine 327, also play a role in creating the proper environment for catalysis and influencing product specificity. mdpi.comrsc.org

Substrate Recognition and Specificity

The specificity of PRMT5 for its various substrates is governed by a combination of factors, including its association with MEP50 and other adaptor proteins. MEP50 is thought to play a direct role in substrate recognition by binding to the substrate and presenting it to the PRMT5 catalytic site. plos.org This is supported by evidence showing that MEP50 binds substrates independently and is required for the methylation of histones H2A and H4. plos.org

Furthermore, PRMT5 can associate with different adaptor proteins like pICln, RIOK1, and COPR5, which help to recruit specific substrates to the enzyme complex. nih.govrcsb.org These adaptors can act as flexible tethers, enhancing the methylation of their respective target proteins. rcsb.org The choice of adaptor protein can therefore dictate the substrate specificity of the PRMT5 complex in different cellular contexts. Additionally, post-translational modifications on the substrate itself, such as phosphorylation or acetylation, can either inhibit or enhance PRMT5's activity towards it. plos.org

Global Biological Significance of PRMT5 in Cellular Processes

PRMT5 plays a fundamental role in a vast number of critical cellular processes, highlighting its importance in maintaining normal cell function and development. nih.govnih.gov Its activity is essential for gene expression, RNA processing, DNA damage response, signal transduction, and cell cycle regulation. nih.govelifesciences.orgfrontiersin.org

Table 1: Key Cellular Processes Regulated by PRMT5

| Cellular Process | Role of PRMT5 | Key Substrates/Interactors |

|---|---|---|

| Gene Expression | Acts as both a transcriptional repressor and activator by methylating histones (e.g., H4R3, H3R8) and transcription factors. elifesciences.orgaacrjournals.org | Histones H2A, H3, H4, E2F1, p53, NF-κB. frontiersin.orgnih.gov |

| RNA Splicing | Methylates Sm proteins, which are core components of the spliceosome, essential for pre-mRNA splicing. nih.govelifesciences.org | SmD1, SmD3. nih.govnih.gov |

| DNA Damage Response | Participates in the DNA damage response by methylating proteins involved in DNA repair pathways. cell-stress.comelifesciences.org | p53. frontiersin.org |

| Cell Cycle & Proliferation | Regulates the cell cycle by controlling the expression of key cell cycle regulators and interacting with signaling pathways like PI3K/AKT. nih.govfrontiersin.org | Cyclin D1, c-Myc, p21. mdpi.comfrontiersin.org |

| Stem Cell Function | Maintains the pluripotency and self-renewal of embryonic and adult stem cells. nih.govelifesciences.org | GATA4, HOXD9. nih.gov |

| Development & Differentiation | Essential for embryonic development and the differentiation of various cell lineages, including hematopoietic, neural, and muscle cells. nih.govelifesciences.org | MyoD, Oligodendrocyte transcription factors. elifesciences.orgnih.gov |

| Immune Response | Crucial for the development, activation, and differentiation of immune cells such as T cells and B cells. cell-stress.comnih.gov | TCR components, NF-κB. cell-stress.comnih.gov |

| Signal Transduction | Modulates major signaling pathways, including those mediated by growth factor receptors and TGF-β. cell-stress.comfrontiersin.org | EGFR, SKI. cell-stress.com |

The diverse functions of PRMT5 underscore its central role in cellular biology. Its dysregulation has been linked to numerous diseases, particularly cancer, where it is often overexpressed and contributes to tumor growth and survival. mdpi.commdpi.com This has made PRMT5 an attractive target for the development of new therapeutic strategies. mdpi.comallenpress.com

Regulation of Gene Expression and Chromatin Dynamics via Histone Methylation

PRMT5 is a master epigenetic regulator that directly influences gene expression and the dynamic structure of chromatin. nih.gov It achieves this by depositing symmetric dimethylarginine marks on specific histone residues, including Histone H4 at Arginine 3 (H4R3), Histone H3 at Arginine 8 (H3R8), and Histone H2A at Arginine 3 (H2AR3). mdpi.comfrontiersin.orglife-science-alliance.org The symmetric dimethylation of H4R3 and H2AR3 is generally associated with the repression of gene transcription. mdpi.com

PRMT5 can function as both a transcriptional repressor and an activator depending on the cellular context and its interaction partners. As a repressor, it has been shown to silence tumor suppressor genes, such as those in the Retinoblastoma (RB) family, by directing hypermethylation of H3R8 and H4R3 at their promoter regions. portlandpress.com Conversely, PRMT5 can also facilitate transcriptional activation. For example, its methylation of H3R8 can potentiate the activity of the SWI/SNF chromatin remodeling complex, leading to gene activation. portlandpress.com

The enzyme's influence on chromatin is further underscored by its association with various chromatin-modifying complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex. portlandpress.com Research indicates that PRMT5 localizes to chromatin loop anchors, suggesting a role in modulating the expression of genes at the boundaries of Topologically Associating Domains (TADs), which are fundamental units of 3D genome organization. elifesciences.orgnih.gov

| Histone Target | Type of Methylation | Typical Transcriptional Outcome |

| H4R3 | Symmetric Dimethylation | Repression mdpi.comportlandpress.com |

| H3R8 | Symmetric Dimethylation | Repression or Activation portlandpress.com |

| H2AR3 | Symmetric Dimethylation | Repression mdpi.comportlandpress.com |

Role in RNA Processing and Splicing

PRMT5 plays an indispensable role in RNA processing, particularly in the fidelity and assembly of the spliceosome, the molecular machinery responsible for removing introns from pre-messenger RNA (pre-mRNA). nih.govbiorxiv.org Its primary function in this process is the symmetric dimethylation of arginine residues on several core spliceosomal proteins, known as Sm proteins (specifically SmD1, SmD3, and SmB/B'). jci.orgbiorxiv.org This methylation step is a prerequisite for the proper assembly of these proteins into small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. biorxiv.org

Involvement in DNA Damage Response and Repair

PRMT5 is a critical custodian of genomic stability through its deep involvement in the DNA Damage Response (DDR). mdpi.com The enzyme participates in multiple DNA repair pathways, including both homologous recombination (HR) and non-homologous end joining (NHEJ), the two major mechanisms for repairing DNA double-strand breaks. ashpublications.orgmdpi.comresearchgate.net

Its regulatory function is executed through the methylation of various key DDR proteins. Identified substrates of PRMT5 include 53BP1, Flap endonuclease 1 (FEN1), and RAD9. frontiersin.orgmdpi.com The methylation of 53BP1, a crucial factor in the choice between NHEJ and HR repair pathways, is important for its protein stability and its ability to localize to sites of DNA damage. mdpi.com By regulating these components, PRMT5 helps to orchestrate an effective repair process.

Inhibition of PRMT5 compromises the cell's ability to repair DNA, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis. frontiersin.orgashpublications.org This functional vulnerability has been exploited in cancer therapy, where PRMT5 inhibitors have been shown to sensitize cancer cells to other DNA-damaging agents, such as PARP inhibitors. onclive.commdpi.com

Modulation of Cell Signaling Pathways

PRMT5 acts as a central node in the regulation of numerous intracellular signaling pathways that govern cell growth, proliferation, and survival. Its influence extends to several critical networks, including the PI3K-AKT, WNT/β-catenin, and NF-κB pathways. frontiersin.orgaging-us.comnih.gov

Research has demonstrated that PRMT5 can promote cell survival and proliferation by activating the PI3K-AKT pathway, in part through the direct methylation of the AKT kinase itself. frontiersin.orgaging-us.com In the context of WNT/β-catenin signaling, PRMT5 functions to enhance pathway activity by epigenetically silencing the expression of natural antagonists, such as AXIN2 and members of the Dickkopf (DKK) family. nih.govnih.gov Furthermore, PRMT5 has been shown to activate the NF-κB pathway, a key regulator of inflammation and cell survival. frontiersin.orgnih.gov Its regulatory scope also includes the TGFβ and EGFR signaling pathways. cell-stress.comaacrjournals.org

| Signaling Pathway | Role of PRMT5 | Key Downstream Effect |

| PI3K/AKT | Activation (e.g., via AKT methylation) | Cell Proliferation, Survival frontiersin.orgaging-us.com |

| WNT/β-catenin | Activation (e.g., via silencing of antagonists) | Cell Proliferation, Gene Expression nih.govnih.gov |

| NF-κB | Activation | Inflammation, Cell Survival frontiersin.orgnih.gov |

| TGFβ | Regulation | Epithelial-Mesenchymal Transition (EMT), Growth cell-stress.com |

Influence on Cell Cycle Progression and Apoptosis

PRMT5 exerts significant control over the fundamental cellular processes of cell cycle progression and programmed cell death (apoptosis). frontiersin.org It promotes passage through the cell cycle by regulating the expression of core machinery, including cyclins (such as Cyclin D1) and cyclin-dependent kinases (CDKs). frontiersin.org One mechanism by which it achieves this is through the methylation of the transcription factor E2F1, which enhances its activity and promotes the transcription of genes required for cell cycle progression. ashpublications.org

Conversely, PRMT5 can also act as a survival factor by restraining apoptosis. It has been shown to suppress the function of tumor suppressors like p53. frontiersin.orgplos.org However, this balance is delicate. Inhibition of PRMT5 can flip this switch, leading to cell cycle arrest, often at the G1/S transition, and the induction of apoptosis. ashpublications.orgcornell.eduashpublications.org This pro-apoptotic effect upon PRMT5 inhibition is often mediated through the activation of p53-dependent pathways and the modulation of other apoptotic regulators like CFLARL. frontiersin.orgnih.gov In the nematode C. elegans, the PRMT5 homolog has been shown to function as a negative regulator of apoptosis that is induced by DNA damage. plos.org

Impact on Cellular Metabolism

Emerging evidence has established PRMT5 as a key regulator of cellular metabolism, particularly lipid metabolism. embopress.org In tissues such as white adipose tissue and skeletal muscle, PRMT5 promotes the synthesis of lipids (lipogenesis). mdpi.comembopress.org It achieves this by methylating and stabilizing Sterol Regulatory Element-Binding Transcription Factor 1a (SREBP1a), a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis. mdpi.comembopress.org

In addition to promoting lipid synthesis, PRMT5 also suppresses the breakdown of lipids (lipolysis). It does this by epigenetically repressing the expression of the gene Pnpla2, which encodes for Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the catabolism of triglycerides. embopress.org Furthermore, PRMT5 has been identified as a coactivator for the expression of adipogenic transcription factors like PPARγ2. mdpi.com Its influence extends to immune cell metabolism; for instance, PRMT5 inhibition in dendritic cells prevents the crucial metabolic shift from oxidative phosphorylation to glycolysis required for their activation. amegroups.org

Regulation of Immune System Components

PRMT5 is a critical modulator of the immune system, influencing the development, function, and survival of various immune cell populations. nih.govbmj.com It is essential for the proper development and maintenance of both T and B lymphocytes. frontiersin.orgfrontiersin.orgnih.govmdpi.com

The enzyme's regulatory functions are diverse. PRMT5 controls the function of suppressive regulatory T cells (Tregs) through the direct methylation of their master transcription factor, FOXP3, which is necessary for their immune-dampening activity. nih.govdovepress.com It also governs the polarization of macrophages; deletion of PRMT5 in myeloid cells can reprogram macrophages into an antitumor state. bmj.com

PRMT5 can also modulate the immune response by suppressing the production of certain cytokines and chemokines, a mechanism that can be co-opted by cancer cells to evade immune detection. nih.gov Furthermore, it plays a role in innate immunity by regulating the cGAS/STING pathway and the subsequent type I interferon response to viral infections. dovepress.com Given its role in T cell-mediated inflammation, PRMT5 is also being investigated as a potential target for autoimmune diseases. mdpi.com

Properties

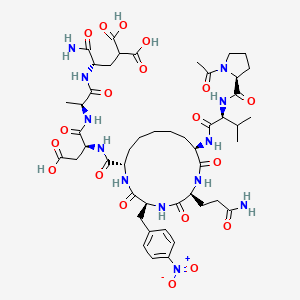

Molecular Formula |

C48H68N12O19 |

|---|---|

Molecular Weight |

1117.1 g/mol |

IUPAC Name |

2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,14R)-14-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-nitrophenyl)methyl]-3,6,15-trioxo-1,4,7-triazacyclopentadecane-8-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-amino-3-oxopropyl]propanedioic acid |

InChI |

InChI=1S/C48H68N12O19/c1-22(2)37(58-45(72)34-11-8-18-59(34)24(4)61)46(73)54-29-10-7-5-6-9-28(41(68)57-33(21-36(63)64)43(70)51-23(3)39(66)55-31(38(50)65)20-27(47(74)75)48(76)77)52-44(71)32(19-25-12-14-26(15-13-25)60(78)79)56-42(69)30(53-40(29)67)16-17-35(49)62/h12-15,22-23,27-34,37H,5-11,16-21H2,1-4H3,(H2,49,62)(H2,50,65)(H,51,70)(H,52,71)(H,53,67)(H,54,73)(H,55,66)(H,56,69)(H,57,68)(H,58,72)(H,63,64)(H,74,75)(H,76,77)/t23-,28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |

InChI Key |

SWPUUXFRWUEJTO-XIVWULQASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC1CCCCCC(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C3CCCN3C(=O)C |

Origin of Product |

United States |

Dysregulation of Prmt5 in Pathophysiological Contexts

PRMT5 in Oncogenesis and Tumor Progression

The aberrant function of PRMT5 is a significant factor in the initiation and advancement of tumors. nih.gov Its role in cancer is complex, involving the modulation of genes that can either promote or suppress tumors. nih.gov The dysregulation of PRMT5's catalytic activity, often indicated by the altered methylation of its target proteins, affects key cellular processes such as epigenetic regulation and signal transduction. nih.gov

Elevated expression of PRMT5 is a common feature across a wide range of human cancers and is frequently associated with poor patient outcomes. aacrjournals.orgmdpi.com Studies have demonstrated that increased PRMT5 levels are linked to the transcriptional silencing of tumor suppressor genes. nih.gov For instance, PRMT5-mediated methylation of histones H3R8 and H4R3 can lead to the repression of the retinoblastoma (RB) family of tumor suppressor genes. nih.gov

High PRMT5 expression has been observed in numerous malignancies, including lymphoma, breast cancer, lung cancer, and glioblastoma. onclive.com In gastric cancer, overexpression of PRMT5 has been shown to contribute to the recruitment of DNA methyltransferase 3A (DNMT3A) to the promoter of the tumor suppressor gene IRX1, leading to attenuated cell growth and reduced metastasis upon PRMT5 knockdown. nih.gov Furthermore, the nuclear expression of PRMT5 has been suggested as a potential biomarker for assessing tumor invasion in early-stage colorectal cancer and holds prognostic value in brain, lung, ovarian, skin, and prostate cancers. nih.gov

Table 1: Prognostic Significance of PRMT5 Expression in Various Cancers

| Cancer Type | Prognostic Implication of High PRMT5 Expression |

|---|---|

| Bladder Cancer | Associated with poor overall survival and tumor progression. nih.gov |

| Breast Cancer | Elevated in aggressive tumors compared to normal tissue. nih.gov |

| Colorectal Cancer | High nuclear expression may indicate submucosal invasion. nih.gov |

| Gastric Cancer | Overexpressed in a large cohort of tumors. nih.gov |

| Lung Cancer | High expression is a promising predictive biomarker. mdpi.com |

| Lymphoma | High expression observed in various lymphoma subtypes. nih.gov |

| Prostate Cancer | Positively correlated with increasing tumor grade. google.com |

Preclinical research has extensively documented the oncogenic functions of PRMT5 in a variety of cancer models, highlighting its involvement in cell proliferation, survival, and metastasis.

In hematologic cancers, PRMT5 is frequently upregulated and plays a critical role in promoting the expression of pro-survival proteins. mdpi.com In mantle cell lymphoma (MCL), PRMT5 is overexpressed and contributes to tumorigenesis by modifying cell cycle regulators, DNA repair genes, and components of pro-survival pathways. ashpublications.org Inhibition of PRMT5 in MCL models has been shown to induce cell death and provide therapeutic benefit in xenograft models. ashpublications.orgnih.gov

In diffuse large B-cell lymphoma (DLBCL), PRMT5 is highly expressed, and its knockout inhibits the proliferation of DLBCL cell lines both in vitro and in vivo. nih.gov Furthermore, in acute myeloid leukemia (AML), PRMT5 has been found to repress miR-29b, leading to the upregulation of FLT3. nih.gov

PRMT5's oncogenic role extends to a wide array of solid tumors. In breast cancer, PRMT5 promotes cell proliferation and invasion by silencing the expression of WNT signaling antagonists DKK1 and DKK3. mdpi.com It also regulates the DNA damage response, and its inhibition can increase the sensitivity of breast cancer cells to PARP inhibitors. mdpi.com

In lung adenocarcinoma, PRMT5 is highly expressed and promotes cell proliferation. mdpi.com Its inhibition has been shown to have cytotoxic effects on non-small cell lung cancer cell lines. mdpi.com In prostate cancer, PRMT5 activates the androgen receptor (AR) gene, and its knockdown inhibits the growth of AR-positive prostate cancer cells. nih.gov In glioblastoma, PRMT5 inhibition has been found to disrupt splicing and stemness. nih.gov For ovarian cancer, inhibiting PRMT5 has been shown to enhance the sensitivity of cancer cells to chemotherapy and PARP inhibitors. aacrjournals.org

Table 2: Preclinical Findings of PRMT5's Role in Specific Cancers

| Cancer Type | Key Preclinical Findings |

|---|---|

| Hematologic Malignancies | |

| Mantle Cell Lymphoma | Overexpressed; inhibition leads to cell death and antitumor activity in xenografts. ashpublications.orgnih.gov |

| Acute Myeloid Leukemia | Represses miR-29b, upregulating FLT3. nih.gov |

| Solid Tumors | |

| Breast Cancer | Promotes proliferation by silencing DKK1/3; inhibition enhances PARP inhibitor sensitivity. mdpi.commdpi.com |

| Lung Adenocarcinoma | Highly expressed; inhibition is cytotoxic to cancer cells. mdpi.com |

| Prostate Cancer | Activates androgen receptor; knockdown inhibits growth of AR-positive cells. nih.gov |

| Glioblastoma | Inhibition disrupts splicing and stemness. nih.gov |

| Ovarian Cancer | Inhibition enhances sensitivity to chemotherapy and PARP inhibitors. aacrjournals.org |

The extensive involvement of PRMT5 in promoting cancer has established it as a significant therapeutic target in preclinical research. biospace.comnih.govmdpi.com The development of small molecule inhibitors targeting PRMT5 has shown promise in preclinical studies for treating various cancers. mdpi.com These inhibitors have demonstrated the ability to impede the growth of cancer cells both in laboratory settings and in animal models. mdpi.com

Inhibition of PRMT5 has been shown to sensitize tumor cells to DNA-damaging agents like PARP and topoisomerase inhibitors. onclive.com This suggests a potential for combination therapies. For example, combining PRMT5 inhibitors with PARP inhibitors has produced synergistic effects in inhibiting the growth of breast cancer cell lines and patient-derived xenograft models. mdpi.com The rationale for targeting PRMT5 is further strengthened by the observation that its inhibition can mitigate tumorigenesis and promote cell death. nih.gov

PRMT5's Role in Specific Cancer Types in Preclinical Models

PRMT5 in Non-Oncological Pathologies

While the primary focus of this article is on cancer, it is noteworthy that the dysregulation of PRMT5 is also associated with a range of non-cancerous diseases. Emerging research indicates a pathological contribution of PRMT5 to inflammatory conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders. nih.gov Additionally, PRMT5 is linked to kidney disease and neurological conditions like Huntington's and Alzheimer's disease. bpsbioscience.com It also plays a role in the immune system, where it is involved in T-cell proliferation and immune response, suggesting its potential as a target in autoimmune and inflammatory diseases. biospace.combmj.com Furthermore, PRMT5 has been implicated in viral replication, opening avenues for its investigation as a target for antiviral therapies. biospace.comasm.org

An article focusing solely on the chemical compound “Prmt5-IN-22” cannot be generated as requested. Extensive searches of publicly available scientific literature and databases did not yield any specific information for a compound with this designation.

Therefore, it is not possible to provide details on its role in inflammatory responses, its contributions to neurodegenerative processes and neuroprotection, or its emerging roles in other disease areas as outlined in the request. The research findings and data tables required for the article are not available for a compound named "this compound".

Preclinical Characterization of Prmt5 in 22 As a Representative Prmt5 Inhibitor

Mechanism of Action as a PRMT5 Inhibitor

Inhibition of PRMT5 Enzymatic Activity

Prmt5-IN-22, like other PRMT5 inhibitors, functions by directly targeting the enzymatic activity of PRMT5. nih.govplos.org PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. nih.govallenpress.commdpi.com This enzymatic activity is crucial for regulating gene expression, RNA splicing, and other cellular functions. aacrjournals.orgnih.govembopress.org

PRMT5 inhibitors have been developed to interfere with this process. For instance, the inhibitor EPZ015666 (GSK3235025) demonstrates a half-maximal inhibitory concentration (IC50) of 22 nM in biochemical assays, highlighting its potency. nih.gov Similarly, another inhibitor, LLY-283, shows potent inhibition of PRMT5:MEP50 activity with an IC50 of 22 ± 3 nM. nih.gov These inhibitors are often highly selective for PRMT5 over other methyltransferases. nih.govnih.gov The inhibition of PRMT5's enzymatic activity by these compounds leads to a reduction in the symmetric dimethylation of its target proteins. nih.govplos.org

Modulation of Symmetric Dimethylarginine (sDMA) Levels

A direct consequence of inhibiting PRMT5 is the reduction of symmetric dimethylarginine (sDMA) levels in cells. nih.govbmj.com sDMA is the specific product of PRMT5's enzymatic activity, making it a reliable biomarker for target engagement of PRMT5 inhibitors. allenpress.com Treatment of cancer cell lines with PRMT5 inhibitors leads to a noticeable decrease in the methylation of target proteins, such as the spliceosomal protein SmD3. nih.govplos.org

Studies have shown that PRMT5 knockdown or inhibition results in a significant decrease in global sDMA levels. nih.gov For example, in T47D_RBKO breast cancer cells, the expression of a wild-type PRMT5 could rescue the suppressed sDMA levels caused by PRMT5 shRNA, while an enzymatically dead mutant could not. nih.gov This demonstrates the direct link between PRMT5 activity and cellular sDMA content. Furthermore, in MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) already partially inhibits PRMT5, leading to lower baseline levels of sDMA. bmj.com The introduction of MTA-cooperative PRMT5 inhibitors in these cells further reduces sDMA levels, highlighting the vulnerability of these specific cancer cells to PRMT5 inhibition. bmj.comacs.org

Specific Binding Modes: SAM-Competitive, Substrate-Competitive, MTA-Cooperative

PRMT5 inhibitors exhibit various binding modes to exert their inhibitory effects, which can be broadly categorized as S-adenosyl methionine (SAM)-competitive, substrate-competitive, and MTA-cooperative. nih.govacs.orgrsc.org

SAM-Competitive: These inhibitors bind to the SAM-binding pocket of PRMT5, directly competing with the natural cofactor SAM. nih.govrsc.org LLY-283 is an example of a SAM-competitive inhibitor. nih.gov The development of such inhibitors can be challenging due to the high conservation of the SAM-binding pocket across different methyltransferases. rsc.orgbiorxiv.org

Substrate-Competitive: These inhibitors bind to the substrate-binding pocket of PRMT5, preventing the binding of protein substrates. plos.orgrsc.org EPZ015666 is a well-characterized substrate-competitive inhibitor. nih.gov Some substrate-competitive inhibitors, like GSK3326595, exhibit a unique mechanism where their binding is enhanced by the presence of SAM, forming a stable ternary complex of PRMT5, SAM, and the inhibitor. acs.orgbiorxiv.orgbiorxiv.org This is also referred to as SAM-cooperative binding. The tetrahydroisoquinoline core of these inhibitors often plays a crucial role in their interaction with the enzyme. rsc.org

MTA-Cooperative: This class of inhibitors is particularly relevant for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. acs.orgnih.gov MTAP deletion leads to the accumulation of methylthioadenosine (MTA), a weak endogenous inhibitor of PRMT5. acs.orgnih.gov MTA-cooperative inhibitors, such as MRTX1719 and AMG 193, are designed to bind preferentially to the PRMT5•MTA complex. acs.orgnih.govaacrjournals.org This selective binding leads to potent inhibition of PRMT5 activity specifically in MTAP-deleted cancer cells, creating a synthetic lethal effect while sparing normal tissues. nih.govpnas.org

| Inhibitor Class | Binding Site | Mechanism | Example Compound(s) |

|---|---|---|---|

| SAM-Competitive | SAM-binding pocket | Directly competes with the cofactor S-adenosyl methionine (SAM). nih.govrsc.org | LLY-283 nih.gov |

| Substrate-Competitive | Substrate-binding pocket | Prevents the binding of protein substrates. plos.orgrsc.org Some are SAM-cooperative, forming a ternary complex. acs.orgbiorxiv.orgbiorxiv.org | EPZ015666, GSK3326595 nih.govacs.org |

| MTA-Cooperative | Binds preferentially to the PRMT5•MTA complex | Selectively inhibits PRMT5 in MTAP-deleted cells where MTA accumulates. acs.orgnih.gov | MRTX1719, AMG 193 nih.govaacrjournals.org |

Cellular and Molecular Effects of this compound Treatment in Vitro

Impact on Cell Proliferation, Growth Arrest, and Apoptosis

The inhibition of PRMT5 by compounds like this compound has profound effects on cancer cell viability, leading to reduced proliferation, cell cycle arrest, and apoptosis. oncotarget.comnih.govresearchgate.net Numerous studies have demonstrated that both genetic knockdown and pharmacological inhibition of PRMT5 suppress the growth of various cancer cell lines. nih.govnih.govaacrjournals.org

Treatment with PRMT5 inhibitors often induces cell cycle arrest, primarily at the G1 phase. nih.govaacrjournals.orgoup.comnih.gov This is consistent with the role of PRMT5 in regulating the expression of cell cycle-related genes. nih.gov For instance, PRMT5 knockdown in hepatocellular carcinoma cells leads to G1 phase arrest. nih.gov Similarly, in castration-resistant prostate cancer cells, PRMT5 inhibition results in G1 arrest. aacrjournals.orgnih.gov

Furthermore, inhibition of PRMT5 can trigger apoptosis, or programmed cell death, in cancer cells. oncotarget.comresearchgate.netfrontiersin.orgplos.org The mechanisms underlying this pro-apoptotic effect are multifaceted and can involve the modulation of key signaling pathways and the expression of apoptosis-related genes. oncotarget.comfrontiersin.org For example, PRMT5 has been shown to regulate the stability of anti-apoptotic proteins and can influence the p53 pathway. nih.govfrontiersin.org In some cancer models, combining PRMT5 inhibitors with other therapeutic agents has shown synergistic effects in inducing apoptosis. frontiersin.org

| Cellular Effect | Description | Example Findings |

|---|---|---|

| Inhibition of Proliferation | Suppression of cancer cell growth. nih.govnih.govaacrjournals.org | PRMT5 inhibitors demonstrate antiproliferative effects in mantle cell lymphoma and lung cancer models. nih.govplos.org |

| Cell Cycle Arrest | Halting of the cell division cycle, often at the G1 phase. nih.govaacrjournals.orgoup.comnih.gov | PRMT5 knockdown causes G1 arrest in hepatocellular and prostate cancer cells. nih.govaacrjournals.orgnih.gov |

| Induction of Apoptosis | Triggering of programmed cell death. oncotarget.comresearchgate.netfrontiersin.orgplos.org | PRMT5 inhibition induces apoptosis by modulating signaling pathways and apoptosis-related genes. oncotarget.comfrontiersin.org |

Alterations in Gene Expression Programs (Transcriptomics)

PRMT5 is a critical regulator of gene expression, and its inhibition leads to widespread changes in the transcriptomic landscape of cells. aacrjournals.orglife-science-alliance.orgnih.gov These alterations are a key mechanism through which PRMT5 inhibitors exert their anti-cancer effects. PRMT5 can act as both a transcriptional repressor and activator, depending on the cellular context and its interacting partners. nih.govnih.gov

As a transcriptional repressor, PRMT5 often methylates histones, such as H4R3 and H3R8, leading to gene silencing. mdpi.comnih.govfrontiersin.org Inhibition of PRMT5 can therefore lead to the de-repression and upregulation of tumor suppressor genes. oncotarget.comnih.gov For example, in hepatocellular carcinoma, PRMT5 represses the expression of the tumor suppressor BTG2. mdpi.com

Conversely, PRMT5 can also positively regulate the expression of oncogenes and genes involved in cell proliferation and survival. oncotarget.com In such cases, PRMT5 inhibition results in the downregulation of these pro-tumorigenic genes. For example, PRMT5 has been shown to promote the expression of the androgen receptor in prostate cancer. oncotarget.com

Transcriptomic analyses, such as RNA sequencing (RNA-seq), following PRMT5 inhibition have revealed significant changes in the expression of genes involved in various pathways, including cell cycle control, DNA damage response, and RNA splicing. aacrjournals.orgaacrjournals.org In some contexts, PRMT5 inhibition has been shown to significantly downregulate a broad range of genes in the DNA damage repair and DNA replication pathways. aacrjournals.org The specific set of genes affected by PRMT5 inhibition can vary depending on the cancer type and the genetic background of the cells. nih.govelifesciences.org

Modulation of Oncogene and Tumor Suppressor Expression

Protein Arginine Methyltransferase 5 (PRMT5) plays a multifaceted role in cancer by regulating the expression of genes involved in both tumor promotion and suppression. nih.gov Its activity can lead to the transcriptional repression of several tumor suppressor genes, including ST7, NM23, RB1, RBL1, and RBL2, through histone modifications like H4R3me2s and H3R8me2s. nih.govcell-stress.com In certain contexts, such as pancreatic islet tumors, PRMT5 interacts with the MEN1 tumor suppressor to repress genes like Gas1, PTCH1, and c-myc. cell-stress.com However, in many cancers, high PRMT5 expression is linked to tumor promotion by repressing microRNAs that would otherwise target oncogenes. nih.govcell-stress.com For instance, in B-cell lymphoma, PRMT5 activity leads to increased levels of cyclin D1 and c-myc by suppressing miR-33b, miR-96, and miR-503. cell-stress.comashpublications.org

Conversely, PRMT5 can also activate the transcription of oncogenes. It has been shown to enhance the expression of genes like eIF4E and FGFR3. oncotarget.com The oncogenic or tumor-suppressive role of PRMT5 is therefore highly context-dependent, influenced by the cellular environment and the specific proteins it interacts with. nih.gov Inhibition of PRMT5 with compounds like this compound is expected to reverse these effects, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. For example, PRMT5 knockdown has been shown to decrease the expression of FGFR3 and eIF4E in colorectal cancer cells. oncotarget.com Furthermore, PRMT5 can methylate the tumor suppressor p53, which enhances its function in the DNA damage response. mdpi.com Another tumor suppressor, Programmed Cell Death 4 (PDCD4), has been identified as a PRMT5 substrate, and the co-expression of both proteins in breast cancer models can paradoxically accelerate tumor growth, a phenomenon dependent on PRMT5's catalytic activity. aacrjournals.org

Table 1: Impact of PRMT5 on Gene Expression

| Gene Type | Gene Name | Effect of PRMT5 Activity | Cancer Type | Reference |

|---|---|---|---|---|

| Tumor Suppressor | ST7, NM23, RB1, RBL1, RBL2 | Repression | Leukemia, Lymphoma, Breast Cancer | nih.govcell-stress.com |

| Tumor Suppressor | Gas1, PTCH1 | Repression | Pancreatic Islet Tumor | cell-stress.com |

| Oncogene | c-Myc | Repression | Pancreatic Islet Tumor | cell-stress.com |

| Tumor Suppressor miRs | miR-33b, miR-96, miR-503 | Repression | B-cell Lymphoma | cell-stress.comashpublications.org |

| Oncogene | Cyclin D1, c-Myc | Upregulation (via miR repression) | B-cell Lymphoma, Lung Cancer, Leukemia | nih.govashpublications.org |

| Oncogene | FGFR3 | Upregulation | Colorectal Cancer, Lung Cancer | nih.govoncotarget.com |

| Oncogene | eIF4E | Upregulation | Colorectal Cancer | oncotarget.com |

| Tumor Suppressor | PDCD4 | Functional Alteration | Breast Cancer | aacrjournals.org |

Effects on DNA Damage Repair Gene Regulation

PRMT5 is a crucial regulator of the DNA damage response (DDR) by influencing the expression and splicing of key DDR genes. Inhibition of PRMT5 has been shown to downregulate the expression of multiple genes involved in DNA repair pathways. aacrjournals.org Specifically, PRMT5 inhibition can affect genes associated with homologous recombination (HR) and non-homologous end joining (NHEJ), two primary DNA repair mechanisms. mdpi.comaacrjournals.org

Research indicates that PRMT5 promotes the expression of DDR genes such as RAD51 and BRCA1/2. mdpi.com In breast cancer, PRMT5 enhances BRCA1 expression by modulating its mRNA stability. mdpi.com Furthermore, PRMT5 has been identified as a major regulator of DDR gene splicing, particularly in breast cancer stem cells. nih.gov Inhibition of PRMT5 leads to alternative splicing of numerous DDR genes, including ATM, ATR, RAD17, RAD51D, and RUVBL1. nih.gov This aberrant splicing can result in the production of non-functional protein isoforms, thereby compromising DNA repair efficiency. nih.gov For example, PRMT5 depletion or inhibition can induce aberrant splicing of TIP60/KAT5, a factor involved in HR, leading to impaired acetyltransferase activity and reduced HR efficiency. nih.gov

Influence on Immune-Related Gene Expression

PRMT5 plays a significant role in modulating the immune system and the tumor microenvironment. bmj.comdovepress.com Its inhibition can influence the expression of various immune-related genes, potentially enhancing anti-tumor immunity. bmj.comdovepress.com For instance, PRMT5 inhibition has been shown to increase the expression of PD-L1, which can subsequently lead to an increase in the activity of CD4+ and CD8+ T cells, as characterized by higher levels of IFN-γ, TNF-α, and granzyme B. allenpress.com

PRMT5 also regulates the expression of genes involved in antigen presentation. nih.govfortunejournals.com It has been reported to suppress the NLRC5 pathway, a known regulator of MHC-I antigen presentation. dovepress.comfortunejournals.com Therefore, inhibiting PRMT5 could potentially enhance the presentation of tumor antigens to the immune system. Furthermore, PRMT5 influences the differentiation and function of various immune cells. bmj.comdovepress.com For example, PRMT5 depletion in T cells can impair IL-2 gene expression and reduce peripheral CD4+ and CD8+ T cell populations. dovepress.com Conversely, in B cells, PRMT5 deletion can increase the expression of Ccl22, which attracts natural killer (NK) cells to the tumor microenvironment. bmj.com

Dysregulation of mRNA Splicing and Spliceosomal Assembly

PRMT5 is a key regulator of mRNA splicing through its role in the assembly of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA. nih.govnih.govpnas.org It achieves this by methylating several components of the spliceosome, including the Sm proteins SmB, SmD1, and SmD3. nih.gov This methylation is crucial for the proper assembly of small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome. nih.govnih.govpnas.org

Inhibition of PRMT5, for example with this compound, disrupts this process, leading to widespread defects in mRNA splicing. nih.govbmj.comoup.com This can manifest as intron retention, where introns are not properly removed from the mRNA, or as alternative splicing events that can alter the final protein product. nih.govnih.gov Studies have shown that PRMT5 inhibition leads to the accumulation of unprocessed or incorrectly spliced mRNAs on the chromatin, preventing their proper export to the cytoplasm for translation. nih.gov This dysregulation of splicing affects a broad range of genes, including those involved in cell proliferation, DNA repair, and apoptosis. nih.govnih.govbmj.com For instance, PRMT5 inhibition has been shown to cause aberrant splicing of the DNA repair factor TIP60/KAT5. nih.gov

Induction of DNA Damage and Impairment of Repair Pathways

Inhibition of the protein arginine methyltransferase PRMT5 leads to the accumulation of DNA damage and impairs the cell's ability to repair this damage. nih.govbmj.combiorxiv.org This is a direct consequence of PRMT5's role in regulating DNA damage repair (DDR) pathways. aacrjournals.orgpreludetx.com Pharmacological inhibition of PRMT5 has been shown to downregulate the expression of numerous genes involved in DDR, leading to a state of DNA repair deficiency. aacrjournals.org

Specifically, PRMT5 inhibition impairs homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). nih.gov This impairment is partly due to the aberrant splicing of key DNA repair factors, such as TIP60/KAT5, which is crucial for HR. nih.gov The accumulation of unrepaired DNA damage, including DSBs, triggers cellular responses such as the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, the compromised DNA repair capacity in cells with inhibited PRMT5 makes them more vulnerable to DNA damaging agents. aacrjournals.orgbiorxiv.org For example, combining PRMT5 inhibitors with PARP inhibitors, which also target DNA repair, has shown synergistic cytotoxic effects in cancer cells. aacrjournals.orgnih.govpreludetx.com

Table 2: Effects of PRMT5 Inhibition on DNA Damage and Repair

| Effect | Mechanism | Key Proteins/Pathways Involved | Reference |

|---|---|---|---|

| Induction of DNA Damage | Accumulation of DNA double-strand breaks (DSBs) | γH2AX foci formation | aacrjournals.orgnih.govbmj.com |

| Impairment of DNA Repair | Downregulation of DNA damage repair (DDR) genes | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ) | aacrjournals.orgbiorxiv.orgpreludetx.com |

| Impairment of DNA Repair | Aberrant splicing of DNA repair factors | TIP60/KAT5 | nih.gov |

| Cellular Response to Damage | Activation of damage signaling pathways | p53 pathway activation | nih.gov |

| Cellular Response to Damage | Cell cycle arrest and apoptosis | - | nih.gov |

| Increased Sensitivity to DNA Damaging Agents | Synergistic cytotoxicity | PARP inhibitors, Chemotherapy | aacrjournals.orgnih.govbiorxiv.orgpreludetx.com |

Reshaping of Cellular Signaling Networks (e.g., PI3K/AKT, mTOR)

PRMT5 inhibition significantly impacts key cellular signaling networks that are often dysregulated in cancer, most notably the PI3K/AKT/mTOR pathway. oncotarget.comnih.govjefferson.edubiorxiv.org This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.gov

Multiple studies have demonstrated that inhibiting PRMT5 leads to a reduction in the activity of this pathway. oncotarget.comnih.govjefferson.edu PRMT5 knockdown or inhibition has been shown to decrease the phosphorylation levels of key components of this cascade, including AKT and mTOR. oncotarget.comnih.gov The mechanism by which PRMT5 regulates this pathway is multifaceted. PRMT5 can directly methylate AKT1 at arginine 15, a modification that is required for its full activation through subsequent phosphorylation. jefferson.edubiorxiv.org Inhibition of PRMT5 prevents this methylation, thereby blocking AKT activation. jefferson.edu

Metabolic Reprogramming (e.g., glutamine, lipid, glycolytic metabolism)

PRMT5 plays a significant role in reprogramming cellular metabolism, a hallmark of cancer. researchgate.netnih.govnih.gov Its inhibition can disrupt these altered metabolic pathways, affecting cancer cell growth and survival. One of the key areas of metabolic regulation by PRMT5 is lipid metabolism. nih.govnih.govbiorxiv.org

Studies have shown that PRMT5 can promote lipogenesis, the process of synthesizing fatty acids. nih.gov It achieves this in part by methylating and stabilizing mSREBP1a, a master regulator of lipogenic gene expression. nih.gov Additionally, PRMT5 can epigenetically repress the expression of the Pnpla2 gene, which encodes for ATGL, the rate-limiting enzyme in lipolysis (the breakdown of fats). nih.govbiorxiv.org Therefore, by promoting fat synthesis and inhibiting its breakdown, PRMT5 contributes to the accumulation of lipids within cells. Inhibition of PRMT5 would be expected to reverse these effects, leading to decreased lipogenesis and increased lipolysis.

Beyond lipid metabolism, PRMT5 has been implicated in the regulation of other metabolic pathways. Untargeted metabolomics analyses have revealed that PRMT5 influences a wide range of metabolites, including those involved in amino acid and nucleotide metabolism. nih.gov While the direct effects of this compound on glutamine and glycolytic metabolism are less specifically detailed in the provided context, the broad impact of PRMT5 on cellular metabolism suggests that its inhibition would likely have far-reaching consequences on these pathways as well, given their interconnectedness with lipid and amino acid metabolism in cancer cells. researchgate.net

Modulation of Macrophage Polarization and T-cell Differentiation

The protein arginine methyltransferase 5 (PRMT5) has been identified as a significant regulator of immune responses, with distinct effects on the polarization of macrophages and the differentiation of T-cells.

Macrophage Polarization

Research indicates that PRMT5 plays a crucial role in directing macrophage polarization, particularly towards the anti-inflammatory M2 phenotype. bmj.com Inhibition or deletion of PRMT5 has been shown to significantly reduce M2 macrophage polarization. bmj.com This is achieved, in part, through the regulation of cholesterol metabolism via the STAT6-PPARγ pathway. bmj.com Studies using PRMT5 inhibitors have demonstrated a reprogramming of macrophages towards a pro-inflammatory, antitumor phenotype. bmj.comresearchgate.net

In vitro studies using the PRMT5 inhibitor GSK3326595 on peritoneal macrophages revealed that the inhibitor primes these cells for M1 polarization induced by interferon-gamma (IFN-γ). nih.govresearchgate.net This was evidenced by an increased ratio of M1 to M2 gene markers. nih.gov Specifically, GSK3326595 treatment led to an upregulation in the expression of the pro-inflammatory marker IP-10 following IFN-γ stimulation. nih.gov Another PRMT5 inhibitor, EPZ015666, was also found to increase the mRNA expression and protein secretion of IP-10 in the human THP-1 macrophage cell line. nih.gov

While PRMT5 inhibition promotes a pro-inflammatory response to IFN-γ, it was also associated with a decreased IFN-γ-induced increase in the relative mRNA expression of MHCII. nih.govresearchgate.net In endometriosis models, PRMT5 has been implicated in macrophage activation, suggesting its contribution to the pathogenesis of the disease. spandidos-publications.com

Table 1: Effect of PRMT5 Inhibition on Macrophage Polarization Markers

| Inhibitor | Cell Type | Condition | Effect on M1 Markers | Effect on M2 Markers | Reference |

| GSK3326595 | Peritoneal Macrophages | IFN-γ stimulation | Increased M1/M2 gene ratio; Increased IP-10 expression | nih.govresearchgate.net | |

| EPZ015666 | THP-1 Macrophages | Increased IP-10 mRNA and protein | nih.gov | ||

| Prmt5 deletion | Bone Marrow-Derived Macrophages | Upregulated CD80 | Downregulated Arg1, Ym1, Mrc1, CD206 | bmj.com |

T-cell Differentiation

PRMT5 is indispensable for several aspects of T-cell biology, including their activation, proliferation, and differentiation. bmj.comnih.gov Its inhibition can have a "double-edged" effect on T-cell-mediated antitumor immunity. bmj.com

PRMT5 plays a crucial role in the development of various T-cell lineages. nih.gov It is involved in the production of CD4+ helper T-cells, CD8+ cytotoxic T-cells, and regulatory T-cells (Tregs) in the thymus. nih.govmcgill.ca Specifically, PRMT5 promotes the differentiation of T-helper 17 (Th17) cells, which are linked to inflammatory responses. nih.govaai.org This is achieved by enhancing the production of desmosterol, an agonist for the RORγt transcription factor that drives Th17 differentiation. aai.org Consequently, PRMT5 is essential for T-cell-mediated autoimmunity in mouse models of Multiple Sclerosis. nih.gov

Conversely, inhibition of PRMT5 has been shown to promote the differentiation of regulatory T-cells (Tregs), which have immunosuppressive functions. spandidos-publications.comfrontiersin.org In models of colitis, PRMT5 inhibition led to an increase in Treg frequency and function, which was associated with reduced inflammation. spandidos-publications.comfrontiersin.org This effect is partly mediated by the decreased expression of DNMT1, leading to changes in the methylation of the Foxp3 gene, a key regulator of Treg development. frontiersin.org

Furthermore, PRMT5 inhibition has been demonstrated to impair the proliferation, viability, and functionality of human CD8+ T-cells. aacrjournals.org This impairment is associated with an upregulation of p53 and a reduction in AKT/mTOR signaling. aacrjournals.org The inhibition of PRMT5 also reduces the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation. bmj.comnih.gov

Table 2: Role of PRMT5 in T-cell Subsets

| T-cell Subset | Role of PRMT5 | Effect of PRMT5 Inhibition | Reference |

| Th17 cells | Promotes differentiation via RORγt | Decreased Th17 differentiation | nih.govaai.org |

| Regulatory T-cells (Tregs) | Promotes differentiation and function | spandidos-publications.comfrontiersin.org | |

| CD8+ T-cells | Essential for activation and proliferation | Impaired proliferation, viability, and function | bmj.comaacrjournals.org |

| CD4+ T-cells | Promotes development and proliferation | nih.govmdpi.com |

Preclinical Efficacy Studies of Prmt5 in 22 in Disease Models

In Vitro Efficacy in Disease-Relevant Cell Lines

The in vitro efficacy of PRMT5 inhibitors has been established in a wide array of cancer cell lines, highlighting the enzyme's critical role in tumor cell proliferation and survival.

A key area of investigation has been the enhanced sensitivity of cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene to PRMT5 inhibition. acs.org MTAP is an enzyme involved in the methionine salvage pathway, and its deletion leads to the accumulation of methylthioadenosine (MTA). acs.org MTA acts as an endogenous partial inhibitor of PRMT5. researchgate.net This accumulation makes MTAP-deleted cancer cells particularly vulnerable to further inhibition of PRMT5, a concept known as synthetic lethality. acs.orgresearchgate.net

MTA-cooperative PRMT5 inhibitors, such as AMG 193 and MRTX1719, have been specifically designed to bind to the PRMT5-MTA complex, leading to preferential inhibition of PRMT5 in MTAP-deleted cells while sparing normal, MTAP-wild-type (WT) cells. acs.orgaacrjournals.org Studies using isogenic cell line pairs (MTAP-WT and MTAP-deleted) have demonstrated that MTAP-deleted cells are significantly more sensitive to these inhibitors. For instance, treatment with an MTA-cooperative inhibitor resulted in a 46-fold lower IC50 in MTAP-deleted cells compared to their wild-type counterparts. aacrjournals.org This selective inhibition of cell viability has been observed across various cancer cell lines. acs.org

The mechanism behind this selective efficacy involves the induction of DNA damage, cell cycle arrest, and aberrant alternative mRNA splicing specifically in MTAP-deleted cells. aacrjournals.org MTA-cooperative inhibitors like TNG908 and TNG462 have been shown to selectively inhibit PRMT5 in the presence of MTA, leading to a loss of cell viability in MTAP-deleted cancer cells. tangotx.com

Table 1: In Vitro Efficacy of MTA-Cooperative PRMT5 Inhibitors in MTAP-Deleted vs. MTAP-WT Cell Lines

| Inhibitor | Cell Line Model | Fold-Lower IC50 (MTAP-Deleted vs. MTAP-WT) | Reference |

|---|---|---|---|

| AM-9747 | HCT116 isogenic pair | 46 | aacrjournals.org |

| AZ-PRMT5i-1 | MTAP CRISPR KO isogenic pair | 54 (SDMA inhibition) | researchgate.net |

| TNG908 | HAP1 and HCT116 isogenic pairs | Selective anti-proliferative activity | tangotx.com |

Beyond MTAP-deletion, the efficacy of PRMT5 inhibitors has been demonstrated in other genetically defined cancer subtypes. PRMT5 is frequently overexpressed in a wide range of malignancies, including cholangiocarcinoma (CCA), and this overexpression often correlates with poor prognosis. bmj.combmj.comnih.gov

In CCA cell lines, PRMT5-targeting drugs have shown marked inhibition of cell proliferation, with GI50 values in the low nanomolar range. bmj.com These inhibitors also synergize with standard chemotherapy agents like cisplatin (B142131) and gemcitabine. bmj.com The antitumor mechanisms in these cells involve the blunting of oncogenic gene expression, induction of RNA R-loops, and promotion of DNA damage. bmj.com

In castration-resistant prostate cancer (CRPC) cells, such as the 22Rv1 cell line which expresses both full-length androgen receptor (AR) and the AR-V7 splice variant, PRMT5 inhibitors like BLL3.3 and JNJ-64619178 have been shown to reduce cell proliferation and downregulate both AR-FL and AR-V7 expression. aacrjournals.org

Furthermore, in squamous cell carcinoma (SCC), PRMT5 has been identified as essential for proliferation. mdpi.com Analysis of public databases has revealed that PRMT5 overexpression correlates with poor survival in SCC patients, and PRMT5 is crucial for the survival of SCC cell lines. mdpi.com

In Vivo Efficacy in Animal Models

The promising in vitro results with PRMT5 inhibitors have been successfully translated into in vivo efficacy in various animal models of cancer and other diseases.

Numerous studies have demonstrated the potent antitumor activity of PRMT5 inhibitors in xenograft models derived from a variety of human cancers.

In models of MTAP-deleted cancers, MTA-cooperative PRMT5 inhibitors have shown robust, dose-dependent tumor growth inhibition. researchgate.net For example, AZ-PRMT5i-1 led to greater than 80% tumor growth inhibition in gastric and lung cancer patient-derived xenograft (PDX) models with MTAP deletion, without apparent toxicity. researchgate.net Similarly, AMG 193 induced significant antitumor activity in human cancer cell line and PDX mouse models. aacrjournals.org

In cholangiocarcinoma xenograft models, treatment with PRMT5-targeting drugs significantly restrained tumor growth. bmj.combmj.com This was accompanied by an increase in the recruitment of CD4 and CD8 T cells into the shrinking tumors. bmj.com

In lymphoma models, PRMT5 inhibitors have also shown significant efficacy. In a Z-138 mantle cell lymphoma xenograft model, GSK3326595 treatment resulted in significant tumor growth inhibition. researchgate.net In a diffuse large B-cell lymphoma (DLBCL) patient-derived xenograft model, a small molecule inhibitor of PRMT5 significantly reduced tumor volume and improved animal survival. nih.gov

Furthermore, in glioblastoma, the combination of the PRMT5 inhibitor LLY-283 with temozolomide (B1682018) (TMZ) significantly curbed tumor growth and prolonged the survival of tumor-bearing mice in an intracranial xenograft model. nih.gov

Table 2: In Vivo Efficacy of PRMT5 Inhibitors in Xenograft Models

| Inhibitor | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| AZ-PRMT5i-1 | MTAP-deleted gastric and lung PDX | >80% tumor growth inhibition | researchgate.net |

| PRMT5-targeting drugs | Cholangiocarcinoma | Significant tumor growth restraint, increased T-cell infiltration | bmj.com |

| GSK3326595 | Z-138 mantle cell lymphoma xenograft | Significant tumor growth inhibition | researchgate.net |

| LLY-283 (in combination with TMZ) | Glioblastoma intracranial xenograft | Significantly curbed tumor growth and prolonged survival | nih.gov |

| PRMT5 inhibitor | DLBCL patient-derived xenograft | Reduced tumor volume and improved survival | nih.gov |

The efficacy of PRMT5 inhibition has also been validated in genetically engineered mouse models (GEMMs) of cancer, which more accurately recapitulate human disease. In the Eμ-myc transgenic mouse model of lymphoma, homozygous deletion of PRMT5 resulted in full disease-free survival, highlighting its requirement for tumor maintenance. nih.gov

Interestingly, while PRMT5 inhibition is detrimental to cancer cells, it has shown neuroprotective effects in models of ischemic injury. In a mouse model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, administration of the PRMT5 inhibitor EPZ015666 provided protection against neuronal death. nih.govnih.govbiorxiv.org This suggests a context-dependent dual role for PRMT5, being pro-proliferative in cancer and pro-cell death under ischemic conditions. nih.gov The mechanism of neuroprotection appears to involve the repression of genes in the Hedgehog signaling pathway. nih.gov

Mechanisms of Acquired Resistance to Prmt5 Targeting Compounds

Characterization of Resistance Phenotypes in Preclinical Models

Preclinical models have been instrumental in characterizing the phenotypes of cancer cells that acquire resistance to PRMT5 inhibitors. In studies involving lung adenocarcinoma (LUAD) and mantle cell lymphoma (MCL), a common observation is the rapid emergence of resistant cell populations under the selective pressure of PRMT5-targeting compounds. pnas.orgnih.govnih.gov

In a model of KrasG12D;Tp53-null LUAD, resistance to PRMT5 inhibitors (PRMT5i) was not due to the selection of a pre-existing subpopulation but rather a drug-induced switch to a stable and conserved resistant state. pnas.orgpnas.orgnih.gov This acquired resistance was characterized by a persistent phenotype even after the removal of the drug. nih.govresearchgate.net Similarly, in MCL cell lines, prolonged exposure to the PRMT5 inhibitor PRT-382 led to the generation of resistant lines with a two- to five-fold increase in their 50% inhibitory concentration (IC50) values. nih.gov This resistance was also stable, persisting after more than 30 days in a drug-free medium. nih.gov

A key phenotypic change observed in resistant cells is the development of collateral sensitivities to other chemotherapeutic agents. pnas.orgnih.gov For instance, LUAD cells that became resistant to PRMT5 inhibitors showed increased sensitivity to the microtubule-stabilizing agent paclitaxel (B517696). pnas.orgpnas.orgnih.gov This suggests that the adaptations conferring PRMT5i resistance simultaneously create new vulnerabilities that can be therapeutically exploited.

Notably, the development of resistance does not appear to involve the upregulation of PRMT5 itself or a loss of interaction between the inhibitor and its target. nih.gov In resistant MCL models, the reduction of symmetric dimethylarginine (SDMA), a biomarker for PRMT5 activity, was still achieved at the original IC50 of the inhibitor, indicating that the resistance mechanism involves the activation of alternative survival pathways rather than a direct alteration of the drug-target interaction. nih.govashpublications.org

Table 1: Characterization of Resistance Phenotypes in Preclinical Models

| Cancer Model | Method of Resistance Induction | Key Resistance Phenotype | Collateral Sensitivity | Reference |

| Lung Adenocarcinoma (LUAD) | Drug-induced transcriptional state switch | Stable and conserved resistant state | Paclitaxel | pnas.orgnih.gov |

| Mantle Cell Lymphoma (MCL) | Prolonged dose escalation of PRT-382 | 2-5 fold increase in IC50, stable phenotype | Not specified | nih.govresearchgate.net |

Transcriptional and Epigenetic Adaptations in Resistant Cells

The acquisition of resistance to PRMT5 inhibitors is fundamentally linked to profound transcriptional and epigenetic reprogramming within cancer cells. pnas.orgnih.gov This adaptive process allows cells to bypass their dependency on PRMT5 activity for survival and proliferation.

In lung adenocarcinoma (LUAD) cells, the emergence of resistance is driven by a drug-induced transcriptional state switch rather than the selection of pre-existing resistant clones. pnas.orgnih.gov This new transcriptional state is stable and shared across different resistant cell lines. pnas.orgnih.gov RNA sequencing of resistant LUAD cells revealed a consistent pattern of differentially expressed genes, with a significant overlap between independent resistant lines. pnas.org This suggests a conserved mechanism of transcriptional adaptation.

Epigenetic alterations are central to this process. PRMT5 itself is an epigenetic regulator, and its inhibition can lead to widespread changes in histone methylation and gene expression. cell-stress.comresearchgate.net In resistant cells, these changes can become fixed, leading to a durable resistant phenotype. For instance, while PRMT5 inhibition is generally associated with transcriptional repression, it can also paradoxically lead to the activation of certain genes. researchgate.netjci.org The resistance mechanism may involve the establishment of a new epigenetic landscape that is no longer reliant on PRMT5-mediated methylation for maintaining the expression of critical survival genes.

In mantle cell lymphoma (MCL), both global transcriptome analysis and single-cell RNA sequencing have revealed a distinct and consistently enriched set of transcriptional patterns that evolve with PRMT5 inhibitor resistance. nih.govashpublications.org These analyses highlighted the upregulation of specific signaling pathways, most notably the mTOR pathway, as a common feature of resistant cells. nih.govresearchgate.netashpublications.org This indicates that the transcriptional reprogramming in resistant MCL cells converges on activating pro-survival and cell growth-promoting pathways. nih.gov

The epigenetic landscape of resistant cells is also altered. While PRMT5 inhibition is expected to reduce symmetric dimethylarginine (SDMA) levels, resistant cells may find ways to compensate. nih.gov There is evidence of crosstalk between different types of histone modifications, suggesting a complex, non-linear regulatory network that can be rewired in response to PRMT5 inhibition. cell-stress.com

Table 2: Transcriptional and Epigenetic Adaptations in Resistant Cells

| Cancer Type | Key Transcriptional Changes | Key Epigenetic Changes | Reference |

| Lung Adenocarcinoma | Drug-induced, stable transcriptional state switch; Conserved differential gene expression | Altered histone methylation patterns (inferred) | pnas.orgnih.govnih.gov |

| Mantle Cell Lymphoma | Upregulation of mTOR signaling pathway; Shared transcriptional patterns across resistant models | Compensatory methylation mechanisms (hypothesized) | nih.govresearchgate.netashpublications.org |

Identification of Compensatory Signaling Pathways and Molecular Bypass Mechanisms

A crucial aspect of acquired resistance to PRMT5 inhibitors is the activation of compensatory signaling pathways that allow cancer cells to circumvent the effects of the drug. nih.govresearchgate.netashpublications.org These bypass mechanisms effectively rewire the cell's internal circuitry to maintain proliferation and survival.

In mantle cell lymphoma (MCL), studies have identified the upregulation of several key signaling pathways in resistant cells. researchgate.netashpublications.org These include the insulin (B600854) receptor, PI3K/MAPK, and mTOR signaling pathways. researchgate.netashpublications.org The activation of these pathways provides alternative routes for cell growth and survival, compensating for the loss of PRMT5-dependent functions. nih.gov For example, the mTOR pathway is a central regulator of metabolism, cell growth, and protein synthesis, and its activation can overcome the anti-proliferative effects of PRMT5 inhibition. nih.govashpublications.org The synergy observed when combining PRMT5 inhibitors with inhibitors of the PI3K/mTOR pathway in resistant MCL cells further underscores the importance of this compensatory mechanism. researchgate.netashpublications.org

Similarly, in other cancer contexts, the interplay between PRMT5 and other signaling networks is evident. For instance, PRMT5 has been shown to regulate the EGFR and AKT pathways, which in turn can activate NF-κB and promote epithelial-mesenchymal transition (EMT). biorxiv.org A compensatory feedback loop between EGFR and AKT can reinforce the expression of EMT-related transcription factors, highlighting the complexity of these bypass mechanisms. biorxiv.org

The concept of compensatory methylation by other PRMT family members has also been explored. In PRMT5 inhibitor-resistant MCL, an increase in asymmetric dimethylarginine (ADMA) levels, a product of Type I PRMTs, has been observed, suggesting a potential compensatory increase in the activity of these enzymes. osu.edu This highlights the potential for functional redundancy within the PRMT family to contribute to resistance.

Furthermore, PRMT5 inhibition can induce neuroendocrine differentiation in non-small cell lung cancer (NSCLC) as a resistance phenotype. nih.gov This transdifferentiation process represents another form of molecular bypass, allowing cancer cells to adopt a different cellular identity that is less dependent on the pathways targeted by the inhibitor.

Table 3: Compensatory Signaling Pathways and Bypass Mechanisms

| Cancer Type | Compensatory Pathway/Mechanism | Key Molecules Involved | Reference |

| Mantle Cell Lymphoma | PI3K/MAPK/mTOR signaling | PI3K, MAPK, mTOR, Insulin Receptor | researchgate.netashpublications.org |

| Mantle Cell Lymphoma | Compensatory methylation | Type I PRMTs (hypothesized) | osu.edu |

| Neuroblastoma | EGFR/AKT signaling feedback loop | EGFR, AKT, NF-κB | biorxiv.org |

| Non-Small Cell Lung Cancer | Neuroendocrine differentiation | Not specified | nih.gov |

Role of Specific Genes in Resistance Acquisition (e.g., Stathmin 2 (STMN2))

The acquisition of resistance to PRMT5 inhibitors can be driven by the altered expression of specific genes that play a pivotal role in the resistance mechanism. A prime example of this is the microtubule regulator Stathmin 2 (STMN2). pnas.orgnih.govresearchgate.net

In preclinical models of lung adenocarcinoma (LUAD), the emergence of resistance to PRMT5 inhibitors was found to be critically dependent on the expression of STMN2. pnas.orgnih.gov This gene, which is specifically expressed in the resistant state, is necessary for the acquisition of the PRMT5i-resistant phenotype. pnas.orgnih.gov The mechanism by which STMN2 confers resistance may involve enabling and maintaining the epigenetic shift that creates the resistant state or by more directly compensating for the loss of PRMT5 activity. pnas.org

Remarkably, the upregulation of STMN2 in PRMT5i-resistant cells also creates a new vulnerability. These resistant cells become collaterally sensitive to taxanes like paclitaxel, a class of chemotherapy drugs that target microtubules. pnas.orgpnas.orgnih.gov This collateral sensitivity is also dependent on the presence of STMN2. pnas.orgnih.gov This discovery highlights a fascinating "two-way switch" where a single gene is responsible for both resistance to one therapy and sensitivity to another. pnas.orgnih.gov

The clinical relevance of this finding is supported by data from The Cancer Genome Atlas (TCGA), which shows a significant association between high levels of human STMN2 and complete tumor regression in patients treated with taxanes. pnas.orgnih.gov This suggests that the combination of PRMT5 inhibitors and taxanes could be a potent and synergistic therapeutic strategy. pnas.orgnih.gov

While STMN2 has been identified as a key player in LUAD, it is important to note that the specific genes driving resistance can be context-dependent. For example, in a different cancer context, STMN2 was not found to be a driver of PRMT5 inhibitor resistance, indicating that other microtubule-related or unrelated genes may be involved in different tumor types. researchgate.net

Table 4: Role of Stathmin 2 (STMN2) in Resistance

| Cancer Type | Role of STMN2 | Consequence of STMN2 Upregulation | Reference |

| Lung Adenocarcinoma (LUAD) | Essential for acquisition of PRMT5i resistance | Collateral sensitivity to paclitaxel | pnas.orgnih.govresearchgate.net |

Strategies to Overcome Resistance and Enhance Therapeutic Efficacy with Prmt5 in 22

Rationale for Combination Therapy in Preclinical Settings

The rationale for employing PRMT5 inhibitors in combination therapies is multifaceted, stemming from their core mechanisms of action and the predictable ways cancer cells adapt to them. PRMT5 is an enzyme that plays a crucial role in various cellular processes essential for tumor growth and survival, including the regulation of gene expression, mRNA splicing, and DNA damage repair. nih.govashpublications.org Its overexpression is linked to poor prognosis in numerous cancers, making it an attractive therapeutic target. allenpress.commdpi.com

A primary driver for combination strategies is the development of therapeutic resistance. allenpress.com Studies have shown that cancer cells can develop resistance to PRMT5 inhibitors, necessitating the exploration of co-therapies to circumvent these mechanisms. ashpublications.org Furthermore, the inhibition of PRMT5 itself can create new vulnerabilities within the cancer cell. For instance, by disrupting DNA damage repair pathways, PRMT5 inhibitors can sensitize tumors to agents that cause DNA damage, such as chemotherapy or PARP inhibitors. nih.govashpublications.org This creates a synthetic lethal interaction, where the combination of two agents is significantly more effective than either one alone.

Another key rationale is the modulation of the tumor microenvironment (TME). PRMT5 has been shown to influence the immune landscape within a tumor. nih.govbmj.com Inhibition of PRMT5 can reprogram the TME, for example, by affecting macrophage polarization or increasing the expression of immune checkpoint molecules like PD-L1. bmj.com This provides a strong basis for combining PRMT5 inhibitors with immunotherapies to enhance the body's own anti-tumor immune response. nih.govbmj.com By targeting both the cancer cell's intrinsic survival mechanisms and its ability to evade immune detection, combination therapies aim to produce a more durable and potent anti-tumor effect.

Combination with DNA-Damaging Agents and Repair Inhibitors

A significant area of preclinical research involves combining PRMT5 inhibitors with agents that either directly damage DNA or inhibit the cell's ability to repair such damage. PRMT5 plays a pivotal role in maintaining genomic integrity by regulating the expression and splicing of key DNA damage response (DDR) genes, such as BRCA1, BRCA2, and RAD51. mdpi.comnih.gov Pharmacological inhibition of PRMT5 has been shown to downregulate these critical DDR pathway genes, thereby compromising the cancer cell's ability to repair DNA breaks. nih.govashpublications.org

This induced deficiency in DNA repair provides a strong synergistic opportunity when combined with PARP (Poly (ADP-ribose) polymerase) inhibitors. PARP inhibitors are most effective in tumors that already have a deficiency in homologous recombination (HR), a major DNA repair pathway. By suppressing the expression of HR genes, PRMT5 inhibitors can phenocopy this deficiency, sensitizing even HR-proficient tumors to PARP inhibitors like olaparib. nih.gov This combination has demonstrated potent synergistic interactions in breast and ovarian cancer models, including those resistant to PARP inhibitors. nih.govmdpi.com

Similarly, PRMT5 inhibition shows synergy with traditional DNA-damaging chemotherapies. Platinum-based agents like cisplatin (B142131) and carboplatin, which function by creating DNA adducts, become more potent when cancer cells cannot efficiently repair the damage. nih.gov Studies in cholangiocarcinoma and triple-negative breast cancer (TNBC) have shown that PRMT5 inhibitors synergize with cisplatin. bmj.comaacrjournals.org This is because PRMT5 inhibition leads to an accumulation of DNA strand breaks, pushing the cancer cell towards apoptosis. bmj.com These findings suggest that combining a PRMT5 inhibitor with DNA-damaging agents can be a powerful strategy to overcome chemoresistance and enhance therapeutic outcomes. nih.govashpublications.orgbmj.com

| Cell Line (Cancer Type) | PRMT5 Inhibitor | Combination Agent | Observed Effect | Source |

| A2780 (Ovarian) | C220 | Olaparib (PARP Inhibitor) | Synergistic antiproliferative effect | nih.gov |

| ES2 (Ovarian) | C220 | Cisplatin (Chemotherapy) | Robust synergistic antiproliferative effect | nih.gov |

| HuCCT-1 (Cholangiocarcinoma) | JNJ64619178 | Cisplatin, Gemcitabine | Synergistic inhibition of cell proliferation | bmj.com |

| BT20 (TNBC) | EPZ015938 | Cisplatin | Significant reduction in colony formation vs. single agents | aacrjournals.org |

| MDA-MB-468 (TNBC) | EPZ015938 | Cisplatin | Significant reduction in colony formation vs. single agents | aacrjournals.org |

| Breast Cancer PDX Models | GSK3326595 | Niraparib (PARP Inhibitor) | Synergistic diminution of tumor growth | mdpi.com |

Synergistic Effects with Immunotherapy Modulators (e.g., anti-PD-L1 therapy)

The interplay between PRMT5 and the immune system has opened a promising avenue for combination therapy with immune checkpoint inhibitors. nih.gov Preclinical studies have shown that inhibiting PRMT5 can modulate the tumor microenvironment to be more susceptible to immunotherapy. bmj.comnih.gov One key mechanism involves the regulation of the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein that cancer cells use to evade T-cell-mediated destruction. thno.org

In some cancer models, such as lung cancer and cervical cancer, PRMT5 inhibition has been found to increase the expression of PD-L1 on tumor cells. thno.org While this may seem counterintuitive, it actually primes the tumor for combination therapy with anti-PD-1 or anti-PD-L1 antibodies. allenpress.com The increased PD-L1 expression makes the tumor cells more visible targets for these checkpoint inhibitors, leading to a more robust anti-tumor immune response. nih.govallenpress.com Studies in melanoma models have demonstrated that combining a PRMT5 inhibitor (GSK3326595) with anti-PD-1 therapy leads to a significant decrease in tumor size and increased survival compared to either treatment alone. allenpress.com

Beyond regulating PD-L1, PRMT5 inhibition can also influence the infiltration and function of immune cells within the tumor. bmj.comthno.org For example, PRMT5 disruption can lead to an increase in the number of tumor-infiltrating CD8+ T cells, the primary effectors of anti-cancer immunity. thno.org In some contexts, PRMT5 inhibition can help turn immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more responsive to checkpoint blockade. allenpress.com This reprogramming of the tumor immune landscape provides a strong rationale for combining PRMT5 inhibitors with immunotherapy to overcome resistance and improve patient outcomes. bmj.comnih.gov

| Cancer Model | PRMT5 Inhibitor | Combination Agent | Key Findings | Source |

| Melanoma (B16 & YUMM1.7 allograft) | GSK3326595 | anti-PD-1 | Significant decrease in tumor size and increased survival compared to monotherapy. | allenpress.com |

| Lung Cancer | PRMT5 inhibition | anti-PD-L1 | PRMT5 inhibition increased tumor cell PD-L1 expression, activating the PD-1/PD-L1 axis. | bmj.com |

| Cervical Cancer | PRMT5 knockdown | - | Led to an increased number and enhanced function of tumor-infiltrating T cells. | thno.org |

| Triple-Negative Breast Cancer | PRMT5 inhibition | anti-PD-1 | PRMT5 inhibitors potentiated the therapeutic efficacy of anti-PD-1 immunotherapy in mice. | mdpi.com |

Exploiting Collateral Sensitivities (e.g., with Taxane (B156437) Chemotherapeutics)